Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate
Overview
Description
Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate is a chemical compound with the molecular formula C12H20N2O3. It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate typically involves the reaction of 1,7-diazaspiro[4.4]nonan-6-one hydrochloride with tert-butyldicarbonate in the presence of triethylamine. The reaction is carried out in dichloromethane at room temperature. The detailed steps are as follows :
- Dissolve 1,7-diazaspiro[4.4]nonan-6-one hydrochloride in dichloromethane.
- Add tert-butyldicarbonate and triethylamine to the solution.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Isolate the product by standard purification techniques such as extraction and crystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
- Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester
Uniqueness
Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of both tert-butyl and oxo functional groups. This combination of features makes it particularly useful in the synthesis of complex molecules and in various research applications.
Properties
IUPAC Name |
tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-8-4-5-12(14)6-7-13-9(12)15/h4-8H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDVMKQFPSVLBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678238 | |
Record name | tert-Butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221818-45-6 | |
Record name | tert-Butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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